1-Azaspiro(5.5)undec-7-ene, 1-(phenylmethyl)-
CAS No.: 86817-85-8
Cat. No.: VC3893213
Molecular Formula: C17H23N
Molecular Weight: 241.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86817-85-8 |
|---|---|
| Molecular Formula | C17H23N |
| Molecular Weight | 241.37 g/mol |
| IUPAC Name | 1-benzyl-1-azaspiro[5.5]undec-10-ene |
| Standard InChI | InChI=1S/C17H23N/c1-3-9-16(10-4-1)15-18-14-8-7-13-17(18)11-5-2-6-12-17/h1,3-5,9-11H,2,6-8,12-15H2 |
| Standard InChI Key | VAAGQNWBLGYSFE-UHFFFAOYSA-N |
| SMILES | C1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3 |
| Canonical SMILES | C1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 1-benzyl-1-azaspiro[5.5]undec-10-ene, reflects its core structure: a nitrogen-containing spiro system bridging two five-membered rings, with a benzyl group attached to the nitrogen atom (Fig. 1) . Key structural features include:
Molecular Geometry
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Molecular Formula: C₁₇H₂₃N
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Spiro Junction: The nitrogen atom serves as the bridging atom between two cyclohexene rings, creating a rigid, three-dimensional geometry .
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Benzyl Substituent: The phenylmethyl group enhances steric bulk and influences electronic properties, potentially modulating reactivity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 86817-85-8 | |
| SMILES | C1CCN(C2(C1)CCCC=C2)CC3=CC=CC=C3 | |
| InChI Key | VAAGQNWBLGYSFE-UHFFFAOYSA-N | |
| Density | Not reported | - |
| Melting/Boiling Points | Not characterized |
Synthetic Methodologies
Cyclocondensation Approaches
Early syntheses relied on cyclocondensation reactions. For example, treatment of 3-phenylamino-2-cyano-3-mercaptoacrylamide with 4-oxo-1-phenylcyclohexanecarbonitrile in ethanol catalyzed by p-TsOH yielded spiro-thiazine intermediates, which were further functionalized . These methods emphasize precision in reaction conditions to achieve optimal yields .
Ring-Closing Metathesis (RCM)
Modern strategies employ RCM to construct the spiro framework. Allylation of carbamate-protected amines followed by Grubbs catalyst-mediated cyclization has proven effective for generating the azaspiro core . This method offers scalability and functional group tolerance, critical for pharmaceutical applications .
Table 2: Representative Synthetic Routes
| Method | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | p-TsOH, ethanol, reflux | Moderate | |
| RCM | Grubbs catalyst, CH₂Cl₂, rt | High |
Reactivity and Functionalization
The compound’s unsaturated spiro system permits diverse derivatization:
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